molecular formula C13H11FN2OS B11124257 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B11124257
M. Wt: 262.30 g/mol
InChI Key: PDWGUYWTPBDQNI-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of 4-fluorophenacyl bromide with a substituted thiourea under Hantzsch thiazole synthesis conditions . This reaction is carried out in the presence of a green solvent such as ethanol, which facilitates the formation of the thiazole ring. The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H11FN2OS

Molecular Weight

262.30 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C13H11FN2OS/c14-10-5-3-8(4-6-10)11-7-18-13(15-11)16-12(17)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17)

InChI Key

PDWGUYWTPBDQNI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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